molecular formula C18H18N2O3S B2732459 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-53-5

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2732459
CAS RN: 895443-53-5
M. Wt: 342.41
InChI Key: AQVZEFPFORHMBT-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, commonly known as DMBMF, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzothiazole derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Experimental and Theoretical Studies on Corrosion Inhibition

Benzothiazole derivatives, including those similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, have been studied for their corrosion inhibiting properties against steel in acidic environments. Two specific benzothiazole derivatives were synthesized and evaluated for their effectiveness in protecting carbon steel from corrosion in a 1 M HCl solution. The study utilized electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods to determine the corrosion inhibition efficiency. These compounds demonstrated significant inhibition, attributed to their ability to adsorb onto the steel surface through both physical and chemical interactions. Theoretical quantum chemical parameters were also calculated to correlate with experimental outcomes, providing insights into the molecular-level interactions responsible for the inhibition effects (Hu et al., 2016).

Antiproliferative Activity in Cancer Research

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, similar in structure to this compound, were synthesized and evaluated for their antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The research identified several compounds within this series that exhibited significant inhibitory effects on cancer cell growth, with one compound, in particular, showing a pronounced proapoptotic effect, especially against MCF-7 cell lines (Corbo et al., 2016).

Synthesis and Evaluation of Antitumor Benzothiazoles

Another study focused on the synthesis of new 2-phenylbenzothiazoles, including compounds structurally related to this compound, which exhibited potent and selective antitumor properties in vitro. One compound, in particular, showed exceptionally potent antiproliferative activity against breast cancer cell lines. The structure-activity relationships established through this research highlighted the critical role of specific substituents on the benzothiazole ring in achieving high levels of antitumor activity (Mortimer et al., 2006).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-8-9-11(2)16-14(10)19-18(24-16)20-17(21)12-6-5-7-13(22-3)15(12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVZEFPFORHMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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